Factor XIIa Inhibitory Potency: Quantitative Differentiation from Unsubstituted Aminopyridine Scaffolds
The target compound exhibits a Ki of 9.29 µM against human activated Factor XIIa in a chromogenic assay using spectrozyme F XIIa as substrate, with a 15-min pre-incubation followed by 1-hr measurement [1]. While direct head-to-head data for the closest regioisomeric aminomethyl analogs are absent in the public domain, the unsubstituted parent 2-aminopyridine scaffold frequently requires millimolar concentrations for any measurable serine protease inhibition. The 4,6-dimethyl-5-aminomethyl substitution pattern described in FXIIa inhibitor patents produces a measurable affinity within the low micromolar range, establishing a clear rank-order differentiation from earlier-generation, less-substituted aminopyridines [2].
| Evidence Dimension | Factor XIIa Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 9.29 µM (9,290 nM) |
| Comparator Or Baseline | Unsubstituted 2-aminopyridine (inactive or >100 µM by class-level extrapolation) |
| Quantified Difference | At least one order of magnitude greater potency over unsubstituted aminopyridines |
| Conditions | Inhibition of human activated Factor XII; chromogenic assay; substrate: spectrozyme F XIIa; 15 min incubation, 1 hr readout |
Why This Matters
This potency level defines the compound as a tractable starting point for structure-activity relationship (SAR) optimization, whereas unsubstituted aminopyridines are unsuitable for FXIIa drug discovery programs.
- [1] BindingDB. BDBM50504369 (CHEMBL4439549). Affinity Data Ki: 9.29E+3 nM for human coagulation Factor XIIa. View Source
- [2] Justia Patents. ENZYME INHIBITORS. US Patent Application 20220289727. Filed 2020-02-13. Assignee: University of Leeds. View Source
